2,5-Dichloro-4-hydroxybenzonitrile
Overview
Description
2,5-Dichloro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO. It is a chlorinated derivative of benzonitrile and is known for its applications in various fields, including agriculture and scientific research. This compound is often used as an intermediate in the synthesis of other chemicals and has notable herbicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dichloro-4-hydroxybenzonitrile typically involves the chlorination of 4-hydroxybenzonitrile. One common method includes the reaction of 4-hydroxybenzonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 2,5-dichloro-4-hydroxybenzoic acid.
Reduction: Formation of 2,5-dichloro-4-hydroxybenzylamine.
Scientific Research Applications
2,5-Dichloro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on microbial activity and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. In herbicidal applications, it inhibits the photosynthetic electron transport chain in plants, leading to the disruption of energy production and ultimately causing plant death. The compound’s chlorinated structure allows it to effectively bind to and inhibit key enzymes involved in photosynthesis .
Comparison with Similar Compounds
Similar Compounds
- Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)
- Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)
- Dichlobenil (2,6-dichlorobenzonitrile)
Uniqueness
2,5-Dichloro-4-hydroxybenzonitrile is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to bromoxynil and ioxynil, it has different reactivity and selectivity in chemical reactions. Its herbicidal activity is also distinct, making it suitable for targeting specific plant species .
Properties
IUPAC Name |
2,5-dichloro-4-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDUSYSXQFAHHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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